N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(methylthio)benzamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS2/c1-25-18-12-6-3-9-15(18)20(24)22-16-10-4-2-8-14(16)21-23-17-11-5-7-13-19(17)26-21/h2-13H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQALSGTBOYEHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(methylthio)benzamide typically involves multi-step organic reactions. One common approach might include:
Formation of Benzothiazole Moiety: Starting from ortho-aminothiophenol and a suitable aldehyde to form the benzothiazole ring.
Coupling Reaction: The benzothiazole derivative can be coupled with a halogenated phenyl compound through a palladium-catalyzed cross-coupling reaction.
Amidation: The resulting intermediate can undergo amidation with 2-(methylthio)benzoic acid or its derivatives under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, palladium catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Antimicrobial Activity
Benzothiazole derivatives, including N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(methylthio)benzamide, have demonstrated significant antimicrobial properties. Studies have shown that related compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures have been reported to possess minimum inhibitory concentration (MIC) values comparable to standard antibiotics such as ampicillin and norfloxacin .
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Target Organism | MIC (µg/ml) | Reference |
|---|---|---|---|
| This compound | S. aureus | 5 | |
| 1-Phenyl-N-(benzothiazol-2-yl)methanimine | MERS-CoV | 0.09 | |
| Benzothiazole derivative | E. coli | 10 |
Antiviral Activity
Recent studies have highlighted the potential of benzothiazole derivatives as antiviral agents. For example, specific derivatives have shown inhibitory activity against MERS-CoV, indicating that modifications in the benzothiazole structure can enhance antiviral efficacy . The structure-activity relationship (SAR) studies suggest that substituents on the phenyl ring significantly influence the antiviral potency.
Material Science Applications
Mechanism of Action
The mechanism of action of N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(methylthio)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzothiazole moiety is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations and Physical Properties
The table below highlights key structural differences and physical properties between the target compound and its analogues:
Key Observations :
- Electron-Donating vs. In contrast, chloro (-Cl) and trifluoromethyl (-CF₃) groups are electron-withdrawing, which may improve metabolic stability .
- Melting Points: Compounds with polar substituents (e.g., -OCH₃ in 3q) exhibit higher melting points compared to nonpolar groups (e.g., -CF₃ in 3s) due to stronger intermolecular forces .
Spectroscopy :
- 1H NMR : The NH proton in benzamide derivatives resonates between 12.74–14.37 ppm (e.g., 13.38 ppm for 3a). The methylthio group’s protons are expected near 2.5 ppm (as a singlet) .
- HRMS : All analogues show precise mass matches between calculated and observed values (e.g., 3t: C₂₄H₁₇N₂O₂S, [M+H]⁺ calcd. 397.1011, found 397.1009) .
Biological Activity
N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(methylthio)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its biological significance. The structure can be represented as follows:
- Molecular Formula : C16H15N3OS
- Molecular Weight : 299.37 g/mol
This compound's unique structural characteristics contribute to its interaction with various biological targets.
1. Antimicrobial Activity
Research indicates that this compound exhibits potent antimicrobial properties, particularly against Mycobacterium tuberculosis . The mechanism involves the inhibition of DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-epimerase), an essential enzyme for the survival of the bacterium.
2. Anti-inflammatory Effects
The compound has shown activity against cyclooxygenase-1 (COX-1), an enzyme involved in inflammation pathways. This suggests potential use in treating inflammatory diseases.
In Vitro Studies
In vitro assays have demonstrated that this compound possesses significant activity against various strains of bacteria and fungi. For instance, it displayed effective inhibition of urease activity, which is crucial for bacterial survival in hostile environments .
In Vivo Studies
Animal studies have also supported the compound's efficacy in reducing inflammation and bacterial load in models of tuberculosis and other infections. The pharmacokinetics indicate favorable absorption and distribution characteristics, enhancing its therapeutic potential .
Table 1: Summary of Biological Activities
| Biological Activity | Target Organism/Enzyme | Effectiveness |
|---|---|---|
| Antitubercular | Mycobacterium tuberculosis | High |
| Anti-inflammatory | COX-1 | Moderate |
| Urease Inhibition | Various bacteria | Significant |
Case Study: Antitubercular Activity
A study conducted by researchers evaluated the efficacy of this compound against drug-resistant strains of Mycobacterium tuberculosis. The results showed a significant reduction in bacterial viability compared to untreated controls, highlighting its potential as a novel therapeutic agent .
Q & A
Q. What are the standard synthetic protocols for N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(methylthio)benzamide and its derivatives?
The compound is typically synthesized via Rh-catalyzed C-H amidation, where 2-arylbenzo[d]thiazoles react with benzamide derivatives under optimized conditions (e.g., 100°C, 12–24 hours). Key steps include coupling substituted 2-aminobenzothiazoles with acyl chlorides or activated carboxylic acids, followed by purification using column chromatography (hexane/EtOAc gradients). Derivatives are isolated as solids with yields ranging from 51% to 94%, depending on substituents .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
Essential techniques include:
- 1H/13C NMR : To confirm aromatic proton environments (e.g., benzo[d]thiazole protons at δ 7.4–8.2 ppm) and carbon backbone integrity .
- HRMS (ESI) : For precise molecular weight validation (e.g., [M+H]+ calculated vs. experimental values within 1 ppm error) .
- IR (KBr) : To identify functional groups like amide C=O (~1650 cm⁻¹) and methylthio S-C (~650 cm⁻¹) .
- Melting Point Analysis : Consistency with literature values (e.g., 148–162°C for chlorinated derivatives) .
Q. How is the purity of synthesized derivatives assessed?
Purity is verified via TLC (silica gel, hexane/EtOAc) and HPLC (C18 columns, UV detection at 254 nm). Recrystallization in methanol or ethyl acetate ensures >95% purity for biological assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of N-(2-(benzo[d]thiazol-2-yl)phenyl)benzamide derivatives?
Yield optimization involves:
- Catalyst Screening : Rh(III) catalysts (e.g., [Cp*RhCl₂]₂) enhance regioselectivity in C-H amidation .
- Solvent Effects : Polar aprotic solvents (DMF, DCE) improve solubility of aromatic intermediates .
- Temperature Control : Reactions at 100°C balance kinetic efficiency with thermal stability of thiazole rings .
- Substituent Tuning : Electron-withdrawing groups (e.g., -CF₃) on benzamide improve electrophilicity, increasing coupling efficiency .
Q. What strategies are employed to evaluate the anti-inflammatory potential of this compound?
In vitro models include:
- COX-1/COX-2 Inhibition Assays : Measuring IC₅₀ values using purified enzymes and colorimetric substrates (e.g., prostaglandin G₂) .
- Molecular Docking : Targeting cyclooxygenase active sites (PDB: 3LN1) to predict binding affinities of substituents like morpholine or piperidine .
- Cytokine Profiling : ELISA-based quantification of TNF-α/IL-6 in LPS-stimulated macrophages .
Q. How do structural modifications influence bioactivity in this class of compounds?
Structure-activity relationship (SAR) studies reveal:
- Methylthio vs. Methoxy Substituents : Methylthio groups enhance lipophilicity, improving membrane permeability in cellular assays .
- Piperidine/Morpholine Moieties : These increase anti-inflammatory potency by stabilizing hydrogen bonds with COX-2 residues .
- Chlorinated Derivatives : Higher melting points (e.g., 148–151°C) correlate with improved crystallinity and pharmacokinetic stability .
Q. How can researchers resolve contradictions in bioactivity data across studies?
Discrepancies may arise from:
- Assay Variability : Standardize protocols (e.g., cell lines, incubation times) and validate with positive controls (e.g., indomethacin for COX assays) .
- Stereochemical Effects : Use chiral HPLC to isolate enantiomers and test their individual activities .
- Solubility Limitations : Employ DMSO/carrier systems to ensure uniform compound dissolution in biological matrices .
Methodological Challenges
Q. What advanced techniques are used to analyze molecular interactions of this compound?
- Molecular Dynamics Simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns trajectories) with COX-2 .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of protein-ligand interactions .
- Crystallography : Resolve X-ray structures of ligand-enzyme complexes (e.g., PDB deposition) to guide rational design .
Q. How are metabolic stability and toxicity profiles evaluated?
- Microsomal Assays : Incubate with liver microsomes (human/rat) to measure t₁/₂ and identify CYP450-mediated metabolites .
- AMES Test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100 .
- hERG Binding Assays : Mitigate cardiac toxicity risks by evaluating inhibition of potassium channels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
